Benzoic acid, 4-[[[3,4-bis(1-methylethyl)phenyl]amino]carbonyl]-
Description
The compound Benzoic acid, 4-[[[3,4-bis(1-methylethyl)phenyl]amino]carbonyl]- is a benzoic acid derivative featuring a 4-position substituent comprising an amide-linked 3,4-diisopropylphenyl group.
Key structural attributes:
- Core: Benzoic acid backbone.
- Substituent: Amide-linked 3,4-diisopropylphenyl group (electron-donating isopropyl groups).
- Potential applications: Likely aligns with bioactive or industrial compounds due to the amide linkage and aromaticity.
Properties
CAS No. |
102121-25-5 |
|---|---|
Molecular Formula |
C20H23NO3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-[[3,4-di(propan-2-yl)phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C20H23NO3/c1-12(2)17-10-9-16(11-18(17)13(3)4)21-19(22)14-5-7-15(8-6-14)20(23)24/h5-13H,1-4H3,(H,21,22)(H,23,24) |
InChI Key |
HRYMPVXFMWALGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[[[3,4-bis(1-methylethyl)phenyl]amino]carbonyl]- typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the reaction of 3,4-bis(1-methylethyl)aniline with a benzoic acid derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity Benzoic acid, 4-[[[3,4-bis(1-methylethyl)phenyl]amino]carbonyl]-.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide bond in the structure undergoes acid- or base-catalyzed hydrolysis , yielding:
-
4-Carboxybenzamide (or its deprotonated form).
-
3,4-Diisopropylaniline as a byproduct.
Conditions and Outcomes
Esterification of the Carboxylic Acid Group
The -COOH group reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis to form esters:
-
Methyl 4-[[[3,4-bis(1-methylethyl)phenyl]amino]carbonyl]benzoate (common derivative for solubility studies).
Typical Protocol
-
React with excess methanol in H<sub>2</sub>SO<sub>4</sub> (cat.) at 60°C for 4h.
-
Yield: ~85% (predicted based on similar benzoic acid esters) .
Electrophilic Aromatic Substitution
The electron-rich aromatic rings (due to amide conjugation and isopropyl groups) participate in:
-
Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at meta/para positions.
-
Halogenation : Br<sub>2</sub>/FeBr<sub>3</sub> or Cl<sub>2</sub>/AlCl<sub>3</sub> yields mono-/di-substituted products .
Regioselectivity Considerations
-
Isopropyl groups direct incoming electrophiles to ortho/para positions relative to themselves.
-
Amide linkage deactivates the benzene ring, slowing reaction rates compared to unsubstituted analogs .
Oxidation of Isopropyl Groups
The 3,4-diisopropyl substituents may undergo oxidation to form ketones or carboxylic acids :
-
Strong Oxidants : KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> converts isopropyl to -COOH (predicted via analogy to cumene oxidation) .
-
Mild Oxidants : CrO<sub>3</sub>/acetic acid generates ketones (e.g., 3,4-diacetylphenyl derivatives) .
Stability Under Environmental Conditions
Scientific Research Applications
Benzoic acid, 4-[[[3,4-bis(1-methylethyl)phenyl]amino]carbonyl]-, also known as 4-[[3,4-di(propan-2-yl)phenyl]carbamoyl]benzoic acid, is a chemical compound with the CAS number 102121-25-5 . The molecular formula for this compound is C20H23NO3, and it has a molar mass of 325.4 .
Scientific Research Applications
Research indicates that Benzoic acid, 4-[[[3,4-bis(1-methylethyl)phenyl]amino]carbonyl]- and related compounds have applications in treating bone diseases and as retinoids .
Retinoid Activity
Aromatic amides, including terephthalic monoanilides and (arylcarboxamido)benzoic acids, have demonstrated retinoidal activities, making them potential retinoids . The structure-activity relationships of these amides have been discussed based on their ability to induce differentiation in human promyelocytic leukemia cells HL-60 . Key factors for eliciting retinoidal activities include a medium-sized alkyl group (such as isopropyl or tert-butyl) at the meta position and a carboxyl group at the para position of the other benzene ring . The amide structure's bonding can be reversed, which positions the two benzene rings appropriately .
Substitution at the ring position ortho to the amide group or N-methylation of the amido group results in a loss of activity, likely due to conformational changes . The mutual orientation of the benzylic methyl group(s) and the carboxyl group, along with their distance apart, are essential in determining retinoidal activity . 4-benzoic acid (Am80) and 4-benzoic acid (Am580) have shown to be more active than retinoic acid in assays and are structurally related to retinoic acid .
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[[[3,4-bis(1-methylethyl)phenyl]amino]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Benzoic acid, 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-, methyl ester (, Compound 1)
- Structure : Methoxy groups (electron-donating) instead of isopropyl groups.
- Impact: Methoxy groups enhance solubility in polar solvents compared to hydrophobic isopropyl substituents.
- Application: Used in pharmacological studies due to its novel isolation from plants.
Benzoic acid, 2-methyl-3-[[[3-methyl-4-(1-methylethyl)phenoxy]acetyl]amino]- ()
- Structure: Contains a phenoxy acetyl group and a single isopropyl substituent.
- Impact: The phenoxy acetyl group introduces hydrogen-bonding capacity, while the isopropyl group contributes steric hindrance. This compound’s molecular weight (341.4 g/mol) and polar surface area (75.63 Ų) suggest moderate bioavailability .
- Application: Potential intermediate in agrochemical or pharmaceutical synthesis.
Benzoic acid, 4,4′-[[6-[[4-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]amino]-1,3,5-triazine-2,4-diyl]diimino]bis-, bis(2-ethylhexyl) ester ()
- Structure : Triazine core with bulky 2-ethylhexyl ester groups.
- Impact: The triazine ring enhances thermal stability, while the esters increase hydrophobicity.
- Application : Used in polymer stabilizers or UV-absorbing materials.
Electronic and Steric Modifications
Environmental and Industrial Considerations
- Perfluorinated analogs (): Fluorinated benzoic acids (e.g., [68541-02-6]) exhibit environmental persistence and toxicity, unlike the non-fluorinated target compound .
- Azo dyes (): Azo-linked benzoic acids (e.g., 2-(4-Hydroxyphenylazo)benzoic acid) are used in dyes but pose mutagenicity concerns, whereas amide-linked derivatives like the target compound may offer safer alternatives .
Biological Activity
Benzoic acid, 4-[[[3,4-bis(1-methylethyl)phenyl]amino]carbonyl]- (CAS Number: 102121-25-5) is a compound with significant biological activity. It has garnered attention due to its potential applications in pharmaceuticals and as a research chemical. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 325.4015 g/mol
- SMILES Notation : O=C(c1ccc(cc1)C(=O)O)Nc1ccc(c(c1)C(C)C)C(C)C
Antimicrobial Properties
Research indicates that benzoic acid derivatives exhibit varying degrees of antimicrobial activity. A study highlighted the effectiveness of phenyl derivatives against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, showing enhanced activity compared to their non-aromatic counterparts . The presence of the aromatic π cloud in these compounds facilitates better diffusion through lipid membranes, enhancing their antimicrobial efficacy.
The mechanisms through which benzoic acid derivatives exert their biological effects are multifaceted:
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
- Enzyme Inhibition : Some studies suggest that benzoic acid derivatives may inhibit key enzymes involved in bacterial metabolism, further contributing to their antimicrobial effects .
Case Studies
-
Antimicrobial Efficacy Against Pathogens :
A study evaluated the antimicrobial properties of benzoic acid derivatives against various pathogens. Results demonstrated that compounds with bulky substituents (like 3,4-bis(1-methylethyl)phenyl groups) showed significant inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria . -
Pharmacological Applications :
Research has explored the use of benzoic acid derivatives in treating skin infections and other bacterial diseases. The compound's ability to penetrate biological membranes makes it a candidate for topical formulations aimed at combating resistant bacterial strains .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
